

# Long-Term Effects of Dexlansoprazole on Enterochromaffin-Like Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Dexlansoprazole**, a proton pump inhibitor (PPI) with a dual delayed-release formulation, provides effective and prolonged suppression of gastric acid.[1][2] This profound acid suppression invariably leads to a physiological feedback mechanism resulting in hypergastrinemia.[3] Gastrin, a potent trophic hormone for gastric enterochromaffin-like (ECL) cells, stimulates their proliferation.[4][5] This guide provides a comprehensive technical overview of the long-term consequences of **dexlansoprazole**-induced hypergastrinemia on ECL cell histology, the signaling pathways involved, and the associated neoplastic risk. While long-term therapy is associated with ECL cell hyperplasia, the risk of neoplastic transformation, such as the development of neuroendocrine tumors (NETs) in humans, is considered exceptionally low.[6][7]

# Pathophysiological Mechanism: The Acid-Gastrin-ECL Cell Axis

The fundamental mechanism underlying the effects of **dexlansoprazole** on ECL cells is a direct consequence of its pharmacological action.

• Proton Pump Inhibition: **Dexlansoprazole** irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, significantly reducing hydrochloric acid secretion.[1][8]



- Increased Gastric pH: The reduction in gastric acid raises the intragastric pH.
- G-Cell Stimulation: This elevated pH removes the normal acid-mediated negative feedback on antral G-cells.
- Hypergastrinemia: G-cells increase the secretion of gastrin into the circulation.[9]
- ECL Cell Stimulation: Gastrin binds to cholecystokinin B (CCK2) receptors on ECL cells, which are the primary physiological stimulus for their function and growth.[4][10]
- ECL Cell Proliferation: Chronic stimulation by elevated gastrin levels (hypergastrinemia) induces a trophic effect, leading to ECL cell hyperplasia.[5]

## **Quantitative Analysis of Long-Term Effects**

Long-term studies of **dexlansoprazole** and other potent PPIs have quantified the changes in serum gastrin and ECL cell populations. While specific long-term (>1 year) quantitative data for **dexlansoprazole** is limited, the class effect of PPIs is well-documented.



| Parameter                           | Treatment<br>Group                        | Duration             | Observation                                                                                           | Source |
|-------------------------------------|-------------------------------------------|----------------------|-------------------------------------------------------------------------------------------------------|--------|
| Fasting Serum<br>Gastrin            | Dexlansoprazole<br>MR (60 mg or 90<br>mg) | 12 months            | Values rose as expected with therapy; increases were not dose-related.                                | [11]   |
| Fasting Serum<br>Gastrin            | Esomeprazole<br>(20 mg)                   | 5 years              | Moderately increased levels observed.                                                                 | [12]   |
| Fasting Serum<br>Gastrin            | Pantoprazole                              | Mean of 9.2<br>years | Rose to<br>moderate levels<br>and then<br>remained<br>constant; high<br>inter-patient<br>variability. | [12]   |
| ECL Cell<br>Density/Hyperpla<br>sia | Dexlansoprazole<br>MR (60 mg or 90<br>mg) | 12 months            | No endocrine cell<br>hyperplasia was<br>observed in<br>gastric pathology<br>results.                  | [11]   |
| ECL Cell<br>Density/Hyperpla<br>sia | Esomeprazole                              | 5 years              | Hyperplasia increased over time compared to baseline.                                                 | [12]   |
| ECL Cell<br>Density/Hyperpla<br>sia | Pantoprazole                              | Up to 15 years       | Density increased moderately during the first 3 years and then stabilized.                            | [12]   |



| ECL Cell<br>Neoplasia | Dexlansoprazole<br>MR (60 mg or 90<br>mg) | 12 months      | No<br>adenocarcinoma<br>or lymphoma<br>observed.                                              | [11] |
|-----------------------|-------------------------------------------|----------------|-----------------------------------------------------------------------------------------------|------|
| ECL Cell<br>Neoplasia | Long-term PPI<br>users (various)          | >3 years       | A systematic review found no evidence of neoplastic changes (dysplasia or tumors).            | [7]  |
| ECL Cell<br>Neoplasia | Esomeprazole                              | 6 to 12 months | No instances of<br>ECL cell<br>dysplasia,<br>carcinoids, or<br>neoplasia were<br>detected.[6] | [6]  |

# Signaling Pathways in Gastrin-Induced ECL Cell Proliferation

Gastrin's trophic effect on ECL cells is mediated through the activation of specific intracellular signaling cascades following its binding to the CCK2 receptor. The primary pathway implicated in proliferation is the Ras-MAP kinase pathway.[13]

Upon gastrin binding, the CCK2 receptor, a G-protein coupled receptor, activates downstream signaling.[4] This leads to the activation of Ras, which in turn initiates a phosphorylation cascade through the mitogen-activated protein (MAP) kinase pathway.[13] This signaling ultimately results in the expression of genes, such as c-fos and c-jun, which are critical for cell proliferation.[13] Studies have shown that while gastrin receptors are present on both ECL and parietal cells, this Ras-MAP kinase pathway is activated only in ECL cells, explaining the specific trophic effect.[13] Furthermore, hypergastrinemia has been shown to induce ECL cell hyperplasia primarily from CCK2R+ progenitor cells in the gastric isthmus, a process regulated by the extracellular signal-regulated kinase (ERK) pathway.[14]





Click to download full resolution via product page

**Caption:** Gastrin-CCK2R signaling pathway leading to ECL cell proliferation.

# Key Experimental Protocols Immunohistochemistry (IHC) for ECL Cell Identification

This protocol is for the qualitative identification of ECL cells in formalin-fixed, paraffinembedded (FFPE) gastric tissue using Chromogranin A (CgA) as a primary marker.

Principle: IHC detects antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens.[15] Chromogranin A is a protein stored in the secretory granules of neuroendocrine cells, including ECL cells, making it an excellent marker for their identification.[16][17]

#### Methodology:

- Tissue Preparation:
  - Fix gastric biopsy specimens in 10% neutral buffered formalin.
  - Process and embed the tissue in paraffin wax.
  - Cut 4-5 μm thick sections and mount on positively charged slides.
- Deparaffinization and Rehydration:



- Incubate slides in xylene (2 changes, 5 minutes each).
- Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
- Rinse in distilled water.
- Antigen Retrieval:
  - Perform Heat-Induced Epitope Retrieval (HIER).
  - Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).[18]
  - Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Staining Procedure:
  - Rinse slides in wash buffer (e.g., PBS or TBS).
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Rinse with wash buffer.
  - Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
  - Incubate with primary antibody (e.g., mouse monoclonal anti-Chromogranin A, clones
     LK2H10 + PHE5) at an appropriate dilution for 60 minutes at room temperature.[15][18]
  - Rinse with wash buffer.
  - Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes.
  - Rinse with wash buffer.
  - Apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.



- Rinse with wash buffer.
- Detection and Counterstaining:
  - Apply a chromogen substrate (e.g., DAB) and incubate until a brown color develops.
  - Rinse with distilled water.
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate through graded alcohols and clear in xylene.
  - Mount with a permanent mounting medium.
- Analysis:
  - Examine under a light microscope. ECL cells will show brown cytoplasmic staining.[20]
  - Quantify hyperplasia based on established grading systems (e.g., simple, linear, micronodular, adenomatoid).[21]

### **Serum Gastrin Measurement by ELISA**

This protocol outlines the quantitative measurement of gastrin in serum samples.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides and hormones.[22] A competitive ELISA is commonly used for gastrin, where sample gastrin competes with a labeled gastrin for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of gastrin in the sample.

#### Methodology:

- Sample Collection and Preparation:
  - Collect whole blood in a serum separator tube.
  - Allow blood to clot for 2 hours at room temperature or overnight at 4°C.[19]



- Centrifuge at 1,000 x g for 20 minutes.[23]
- Aliquot the serum and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.[19]
- Assay Procedure (Example based on a competitive ELISA kit):
  - Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
  - Add a specific volume (e.g., 100 μL) of standards and patient serum samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody.
  - Add a fixed amount of HRP-conjugated gastrin to each well and incubate.
  - During incubation, the unlabeled gastrin from the sample and the HRP-conjugated gastrin compete for binding to the primary antibody.
  - Wash the plate several times with wash buffer to remove unbound components.[19]
  - Add TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.[23] The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
  - Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
  - Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will change from blue to yellow.[23]
- Data Analysis:
  - Measure the optical density (OD) of each well at 450 nm using a microplate reader.
  - Generate a standard curve by plotting the OD values of the standards against their known concentrations.
  - Determine the gastrin concentration in the patient samples by interpolating their OD
     values from the standard curve. The concentration is inversely proportional to the OD.[19]

## **Visualization of Experimental & Logical Workflows**



## **Typical Preclinical Study Workflow**

The following diagram illustrates a typical workflow for a preclinical animal study investigating the long-term effects of a PPI like **dexlansoprazole** on ECL cells.





Click to download full resolution via product page

**Caption:** Workflow for preclinical assessment of PPI effects on ECL cells.



## **Clinical Risk Assessment Logic**

The following diagram outlines the logical framework for assessing the neoplastic risk associated with long-term **dexlansoprazole** use in humans.





Click to download full resolution via product page

**Caption:** Logical framework for assessing neoplastic risk in humans.



#### Conclusion

Long-term administration of **dexlansoprazole**, consistent with the PPI class, induces hypergastrinemia that results in a proliferative, trophic effect on gastric ECL cells. This typically manifests as histologically identifiable hyperplasia. However, extensive clinical data from long-term studies of potent PPIs have consistently shown that this hyperplastic state does not progress to dysplasia or neoplasia in the vast majority of human subjects.[7][12] While rodent models have shown the development of carcinoid tumors, these findings are considered to have low predictive value for humans.[24][25] Therefore, based on current evidence, the long-term use of **dexlansoprazole** is associated with a very low risk of ECL cell-derived tumors.[6] [11] Continued surveillance and research are warranted, particularly in patient populations with other risk factors for gastric pathology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Dexlansoprazole? [synapse.patsnap.com]
- 2. The role of dexlansoprazole modified-release in the management of gastroesophageal reflux disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed release dexlansoprazole in the treatment of GERD and erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Gastrin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enterochromaffin-like (ECL) cells and their growths: relationships to gastrin, reduced acid secretion and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long Term Proton Pump Inhibitor Use and Gastrointestinal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review: the effects of long-term proton pump inhibitor use on serum gastrin levels and gastric histology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexlansoprazole a new-generation proton pump inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]

#### Foundational & Exploratory





- 10. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 12-month safety profile of dexlansoprazole, a proton pump inhibitor with a dual delayed release formulation, in patients with gastro-oesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Comparison of the signal transduction pathways activated by gastrin in enterochromaffinlike and parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocare.net [biocare.net]
- 16. Electron microscopic immunohistochemical investigation of chromogranin A in endocrine cells in human oxyntic gastric mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromogranin A [neogenomics.com]
- 18. nordiqc.org [nordiqc.org]
- 19. Human Gastrin (gas) Elisa Kit AFG Scientific [afgsci.com]
- 20. Chromogranin A | Chromogranin A Antibody Stain | IHC | Sakura Finetek USA [sakuraus.com]
- 21. researchgate.net [researchgate.net]
- 22. Human Gastrin ELISA Kit (EEL058) Invitrogen [thermofisher.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. Gastric ECL-cell hyperplasia and carcinoids in rodents following chronic administration of H2-antagonists SK&F 93479 and oxmetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Effects of Dexlansoprazole on Enterochromaffin-Like Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670344#long-term-effects-of-dexlansoprazole-on-enterochromaffin-like-cells]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com